molecular formula C13H20BN3O5 B13035857 2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol

2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol

Cat. No.: B13035857
M. Wt: 309.13 g/mol
InChI Key: MGJMUCSXXPQEBS-UHFFFAOYSA-N
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Description

2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol is an organic compound that features a nitro group, a boronic ester, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

Major Products Formed

    Reduction: Formation of 2-{[3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol.

    Substitution: Formation of biaryl compounds with various functional groups depending on the aryl halide used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol is unique due to the presence of both a nitro group and an aminoethanol moiety, which provides versatility in its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C13H20BN3O5

Molecular Weight

309.13 g/mol

IUPAC Name

2-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]ethanol

InChI

InChI=1S/C13H20BN3O5/c1-12(2)13(3,4)22-14(21-12)9-7-10(17(19)20)11(16-8-9)15-5-6-18/h7-8,18H,5-6H2,1-4H3,(H,15,16)

InChI Key

MGJMUCSXXPQEBS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCCO)[N+](=O)[O-]

Origin of Product

United States

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